molecular formula C14H15ClN4O5S2 B11404779 5-chloro-2-(methylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

5-chloro-2-(methylsulfonyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B11404779
M. Wt: 418.9 g/mol
InChI Key: HOWDZFUGLGYLBL-UHFFFAOYSA-N
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Description

5-Chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and a sulfamoylphenyl group attached to a pyrimidine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-hydroxy-pyrimidine with methanesulfonyl chloride to introduce the methanesulfonyl group. This intermediate is then reacted with 2-(4-sulfamoylphenyl)ethylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfamoylphenyl group can enhance binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methanesulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide offers unique structural features that can enhance its reactivity and binding properties. The presence of the pyrimidine ring, along with the specific arrangement of functional groups, provides distinct advantages in terms of chemical versatility and biological activity .

Properties

Molecular Formula

C14H15ClN4O5S2

Molecular Weight

418.9 g/mol

IUPAC Name

5-chloro-2-methylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C14H15ClN4O5S2/c1-25(21,22)14-18-8-11(15)12(19-14)13(20)17-7-6-9-2-4-10(5-3-9)26(16,23)24/h2-5,8H,6-7H2,1H3,(H,17,20)(H2,16,23,24)

InChI Key

HOWDZFUGLGYLBL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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